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molecular formula C6H3ClN2O B1367269 2-Chloro-5-hydroxypyridine-3-carbonitrile CAS No. 74650-75-2

2-Chloro-5-hydroxypyridine-3-carbonitrile

Cat. No. B1367269
M. Wt: 154.55 g/mol
InChI Key: RQVMXRHSGUMSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198448B2

Procedure details

In a 100 mL round bottom flask under N2 were dissolved triphenylphosphine (19 g, 73 mmol), 2-chloro-5-hydroxynicotinonitrile (7.5 g, 49 mmol), and 2-methoxyethanol (5.7 ml, 73 mmol) in THF (130 mL) followed by a slow addition of DEAD (27 ml, 68 mmol), and then stirred at room temperature. After 2 h the reaction showed full conversion to the desired compound. The crude mixture was purified by MPLC eluting with 100% DCM to 90% DCM: 10% MeOH to afford 2-chloro-5-(2-methoxyethoxy)nicotinonitrile (6.46 g, 63% yield) as a tan solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:20][C:21]1[N:28]=[CH:27][C:26]([OH:29])=[CH:25][C:22]=1[C:23]#[N:24].[CH3:30][O:31][CH2:32][CH2:33]O.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[Cl:20][C:21]1[N:28]=[CH:27][C:26]([O:29][CH2:33][CH2:32][O:31][CH3:30])=[CH:25][C:22]=1[C:23]#[N:24]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=N1)O
Name
Quantity
5.7 mL
Type
reactant
Smiles
COCCO
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
DEAD
Quantity
27 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C=N1)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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